molecular formula C15H18BrNO B7967373 (4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone

(4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B7967373
M. Wt: 308.21 g/mol
InChI Key: GCAFHJBMKDAPPV-UHFFFAOYSA-N
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Description

(4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a cyclopropylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (S_NAr) and electrophilic aromatic substitution (EAS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • Cyclopropyl (3-pyridinyl)methanone
  • Cyclopentyl (phenyl)methanone

Uniqueness

(4-(4-Bromophenyl)piperidin-1-yl)(cyclopropyl)methanone is unique due to the presence of both a bromophenyl group and a cyclopropylmethanone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-bromophenyl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c16-14-5-3-11(4-6-14)12-7-9-17(10-8-12)15(18)13-1-2-13/h3-6,12-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAFHJBMKDAPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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